molecular formula C13H23N3O B13429021 (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13429021
M. Wt: 237.34 g/mol
InChI Key: AQJZIMJWFGHFCH-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an isobutyl group, a piperidine ring, and a methanol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the isobutyl and piperidine groups. The final step involves the addition of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine group.

    Substitution: Various substituents can be introduced to the pyrazole ring or the piperidine group through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings.

Scientific Research Applications

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:

  • (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-4-yl)methanol
  • (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Uniqueness

The uniqueness of (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

[2-(2-methylpropyl)-5-piperidin-3-ylpyrazol-3-yl]methanol

InChI

InChI=1S/C13H23N3O/c1-10(2)8-16-12(9-17)6-13(15-16)11-4-3-5-14-7-11/h6,10-11,14,17H,3-5,7-9H2,1-2H3

InChI Key

AQJZIMJWFGHFCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2CCCNC2)CO

Origin of Product

United States

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